molecular formula C13H13NO4S B11815369 2-(1-Tosyl-1H-pyrrol-3-yl)acetic acid CAS No. 1017789-74-0

2-(1-Tosyl-1H-pyrrol-3-yl)acetic acid

Cat. No.: B11815369
CAS No.: 1017789-74-0
M. Wt: 279.31 g/mol
InChI Key: WIMHMDZINBLLIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Tosyl-1H-pyrrol-3-yl)acetic acid is a chemical compound with the molecular formula C13H13NO4S and a molecular weight of 279.31 g/mol . This compound features a pyrrole ring substituted with a tosyl group and an acetic acid moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Tosyl-1H-pyrrol-3-yl)acetic acid typically involves the condensation of pyrrole derivatives with tosylmethyl isocyanides (TosMICs) and electron-deficient compounds . One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with sulfonamines in the presence of a catalytic amount of iron (III) chloride . The reaction conditions are mild and yield good to excellent results.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of pyrrole synthesis, such as the use of catalytic systems and green chemistry approaches, can be applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-(1-Tosyl-1H-pyrrol-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1-Tosyl-1H-pyrrol-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Tosyl-1H-pyrrol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The pyrrole ring can participate in various chemical reactions due to its electron-rich nature, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Tosyl-1H-pyrrol-3-yl)acetic acid is unique due to the presence of both the tosyl and acetic acid groups, which provide distinct reactivity and versatility in chemical synthesis. The tosyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways .

Properties

CAS No.

1017789-74-0

Molecular Formula

C13H13NO4S

Molecular Weight

279.31 g/mol

IUPAC Name

2-[1-(4-methylphenyl)sulfonylpyrrol-3-yl]acetic acid

InChI

InChI=1S/C13H13NO4S/c1-10-2-4-12(5-3-10)19(17,18)14-7-6-11(9-14)8-13(15)16/h2-7,9H,8H2,1H3,(H,15,16)

InChI Key

WIMHMDZINBLLIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.